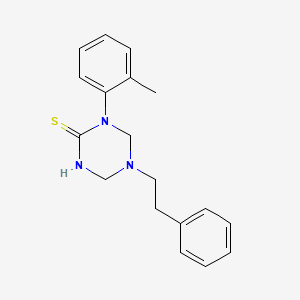![molecular formula C17H21NS B5638487 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine](/img/structure/B5638487.png)
2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine
Descripción general
Descripción
2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine, also known as TBE-31, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative and has a molecular weight of 327.47 g/mol.
Mecanismo De Acción
The mechanism of action of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine is not fully understood. However, it has been proposed that 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine may inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine may also modulate the release of neurotransmitters in the brain, which may explain its effects on dopamine release and anxiety.
Biochemical and Physiological Effects:
2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine has been found to induce cell cycle arrest and apoptosis. 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine has also been found to inhibit the migration and invasion of cancer cells. In the brain, 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine has been found to enhance the release of dopamine and to have anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine is its high purity and good yield during synthesis. 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine is also relatively stable and can be stored for long periods of time. However, one of the limitations of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine. One of the major directions is the development of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine as a potential anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine and to optimize its efficacy and safety in vivo. Another direction is the study of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine in the treatment of neurological disorders such as Parkinson's disease and anxiety disorders. Further studies are needed to determine the optimal dosage and administration of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine for these applications. Finally, the study of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine in other fields such as materials science and catalysis may also be an interesting direction for future research.
Métodos De Síntesis
The synthesis of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine involves the reaction of 2-bromopyridine with 4-tert-butylphenylthioethylamine. The reaction is carried out in the presence of a palladium catalyst and a base. The product is obtained in good yield and high purity. The chemical structure of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine is confirmed by spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine has shown promising results in various scientific research applications. One of the major applications of 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine is in the field of cancer research. 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine has been found to be particularly effective against breast cancer cells.
Apart from cancer research, 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine has also been studied for its potential applications in the field of neuroscience. 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine has been found to enhance the release of dopamine in the brain, which may have implications in the treatment of Parkinson's disease. 2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine has also been found to have anxiolytic effects, which may have potential applications in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
2-[2-(4-tert-butylphenyl)sulfanylethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NS/c1-17(2,3)14-7-9-16(10-8-14)19-13-11-15-6-4-5-12-18-15/h4-10,12H,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBNSNINRSAOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320867 | |
| Record name | 2-[2-(4-tert-butylphenyl)sulfanylethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[2-(4-Tert-butylphenyl)sulfanylethyl]pyridine | |
CAS RN |
351073-39-7 | |
| Record name | 2-[2-(4-tert-butylphenyl)sulfanylethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



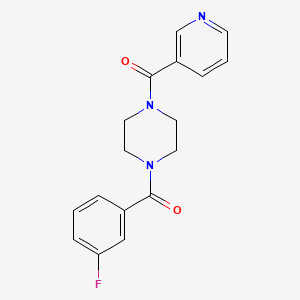
![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638410.png)
![2-methyl-4-phenyl-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638415.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638428.png)
![((3R*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5638448.png)

![N-{[4'-(piperidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5638463.png)
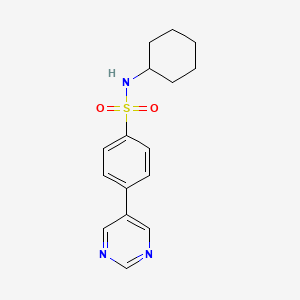
![1,3-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5638497.png)
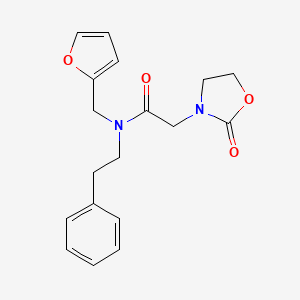
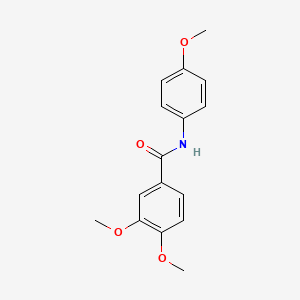

![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[(5-phenyl-3-isoxazolyl)methyl]acetamide hydrochloride](/img/structure/B5638516.png)
